molecular formula C9H14O4 B14038443 (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate

Cat. No.: B14038443
M. Wt: 186.20 g/mol
InChI Key: XFLSEYYPOYRKKC-RNFRBKRXSA-N
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Description

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is a chiral diester featuring a cyclopentane backbone with two methyl ester groups at the 1 and 2 positions. Its stereochemistry (1R,2R) is critical for its reactivity and biological interactions. This compound serves as a key intermediate in organic synthesis, notably in the total synthesis of natural products such as (-)-ptaquilosin, the aglycon of the carcinogen ptaquiloside . The synthesis often involves enzymatic or chemical resolution methods to achieve high enantiomeric excess (e.g., 94% ee via lipase-catalyzed desymmetrization) .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl (1R,2R)-cyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

XFLSEYYPOYRKKC-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)OC

Canonical SMILES

COC(=O)C1CCCC1C(=O)OC

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Esterification of (1R,2R)-Cyclopentane-1,2-dicarboxylic Acid

The most direct chemical method to obtain this compound is through the esterification of its corresponding (1R,2R)-cyclopentane-1,2-dicarboxylic acid. This process involves refluxing the diacid with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to form the dimethyl ester:

  • Reaction conditions: Reflux in methanol with catalytic sulfuric acid for several hours.
  • Purification: Removal of water and excess methanol by distillation, followed by recrystallization or chromatography to isolate the pure diester.

This method is widely reported due to its straightforwardness and effectiveness in producing high-purity esters.

Stereoselective Synthesis via Cyclization and Hydrolysis Routes

Several multi-step synthetic routes have been developed to prepare the (1R,2R) stereoisomer of cyclopentane-1,2-dicarboxylate derivatives, which are then esterified:

  • A classical approach involves the reaction of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate, followed by cyclization and hydrolysis steps to yield trans-cyclopentane-1,2-dicarboxylic acid with stereochemical control favoring the (1R,2R) isomer.
  • This acid is subsequently esterified to the dimethyl ester.

This method, originally described by Perkin and refined by later researchers, is notable for its stereoselectivity and practical applicability despite moderate yields (~7.4% for the acid intermediate).

Enzymatic Resolution and Desymmetrization

Enzymatic methods have been employed to achieve high enantiomeric excess of this compound, particularly when starting from racemic or meso diesters:

  • Lipase-catalyzed desymmetrization: Lipases selectively hydrolyze one ester group in a meso diester to produce an optically enriched monoester intermediate, which can be further transformed to the desired (1R,2R) dimethyl ester with high enantiomeric purity (up to 94% ee reported).
  • Pig liver esterase (PLE) catalysis: PLE has been used to hydrolyze five-membered ring diesters, including cyclopentane derivatives, to obtain chiral building blocks. This enzymatic hydrolysis is stereoselective and useful for preparing optically active cyclopentane diesters.

These biocatalytic methods offer advantages in stereochemical control and mild reaction conditions.

Industrial Production Considerations

Industrial-scale synthesis of this compound typically integrates continuous flow chemistry and automated process control to optimize yield and purity:

  • Continuous flow reactors allow precise control of temperature, pressure, and reactant feed rates, improving reproducibility and scalability.
  • Downstream processing includes distillation and recrystallization to achieve high-purity products suitable for pharmaceutical or polymer applications.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reaction Steps Yield (%) Stereoselectivity / Enantiomeric Excess Advantages Limitations
Acid-catalyzed esterification (1R,2R)-Cyclopentane-1,2-dicarboxylic acid, Methanol Reflux with H2SO4, esterification High (>80%) Retains stereochemistry Simple, straightforward Requires pure diacid precursor
Cyclization of diethyl malonate + 1,3-dibromopropane Diethyl malonate, 1,3-dibromopropane Cyclization, hydrolysis, esterification Moderate (~7.4% for acid) Trans (1R,2R) stereochemistry favored Established classical method Low yield, multi-step
Lipase-catalyzed desymmetrization Meso-dimethyl cyclopentane-1,2-dicarboxylate Enzymatic hydrolysis, re-esterification Moderate to high High ee (up to 94%) High stereoselectivity, mild conditions Requires enzyme, longer reaction time
Pig liver esterase catalysis Five-membered ring diesters Enzymatic hydrolysis Variable Stereoselective Mild, biocompatible Substrate specificity
Industrial continuous flow synthesis Various Automated control, continuous flow High Controlled stereochemistry Scalable, efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Produces (1R,2R)-cyclopentane-1,2-dicarboxylic acid.

    Reduction: Yields (1R,2R)-dimethyl cyclopentane-1,2-diol.

    Substitution: Results in various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopentane dicarboxylates significantly influences their physical and chemical properties:

Compound Name Stereochemistry Optical Rotation ([α]D²⁰) Enantiomeric Excess (ee) Key Applications
(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate 1R,2R Not reported ≥94% Synthesis of ptaquilosin , antiviral agents
(1S,2S)-Dimethyl cyclopentane-1,2-dicarboxylate 1S,2S Not reported ≥94% Mirror-image synthesis applications
(1R,2S)-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate 1R,2S - - Intermediate in biocatalytic routes

Key Findings :

  • The (1R,2R) and (1S,2S) enantiomers exhibit identical molecular formulas but divergent biological activities due to stereospecific interactions. For example, dienone derivatives of (1R,2R)-configured compounds demonstrate superior DNA-cleaving activity compared to their (1S,2S) counterparts .
  • Lipase-mediated resolution (e.g., Candida antarctica lipase B) efficiently differentiates between stereoisomers, achieving ≥94% ee for the (1R,2R) isomer .

Cyclohexane and Cyclohexene Analogs

Cyclohexane-based dicarboxylates share structural similarities but differ in ring strain and conformational flexibility:

Compound Name Structure Melting Point (°C) Storage Conditions Applications
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate Cyclohexane Not reported 2–8°C Pharmaceutical intermediates
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate Cyclohexene Liquid Room temperature Organic synthesis

Key Findings :

  • The cyclohexane derivative exhibits greater conformational stability but reduced ring strain compared to the cyclopentane analog, impacting reactivity in ring-opening reactions.
  • The cyclohexene derivative (CAS 17673-68-6) is stored at ambient temperatures, unlike the temperature-sensitive cyclohexane analog .

Functionalized Cyclopentane Derivatives

Substituents such as oxo or aryl groups modulate reactivity and bioactivity:

Compound Name Functional Group Yield (%) Bioactivity (MIC Range, µg/mL) Reference
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate 4-oxo 37% Not tested
Dimethyl (2E)-2-(quinolin-5-ylmethylidene)cyclopentane-1,1-dicarboxylate Arylidene 52% Antibacterial (4.8–5000 µg/mL)

Key Findings :

  • The 4-oxo derivative is a pivotal intermediate in chemoenzymatic syntheses, such as simeprevir precursors, where ketoreductases (KREDs) achieve ≥98.5% diastereomeric excess .

Thermodynamic and Spectroscopic Properties

Property This compound Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
Molecular Formula C₁₀H₁₄O₄ C₁₀H₁₄O₄
Boiling Point Not reported Not reported
IR Absorption (C=O) ~1754 cm⁻¹ ~1740–1750 cm⁻¹
¹³C NMR (Carbonyl) 168.46–169.82 ppm 167–170 ppm

Notes:

  • Both compounds share similar carbonyl IR and NMR signatures, confirming ester functionality.
  • The cyclopentane derivative’s rigid ring enhances stereochemical stability in asymmetric syntheses .

Biological Activity

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is an organic compound characterized by its unique structural configuration, which includes a cyclopentane ring with two ester groups. This compound has garnered attention in the scientific community due to its potential biological activities and mechanisms of action.

  • Molecular Formula: C8_{8}H14_{14}O4_{4}
  • Molecular Weight: 186.21 g/mol
  • Structure: The compound features chirality at the 1 and 2 positions of the cyclopentane ring, influencing its interactions with biological targets.

Research indicates that this compound can act as a ligand for various receptors and enzymes. Its mechanism of action involves:

  • Binding Interactions: The compound's structure allows it to bind to specific molecular targets, potentially modulating their activity. This interaction can lead to a range of biological effects depending on the target and context of the interaction.
  • Influence on Biological Pathways: Preliminary studies suggest that it may influence pathways involved in metabolic processes and cellular signaling, although detailed pathways remain to be fully elucidated.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Enzyme Modulation: The compound may inhibit or enhance enzyme activities through competitive or allosteric mechanisms. For example, the presence of carboxylate groups allows for potential ionic interactions with active sites of enzymes.
  • Potential Therapeutic Uses: Given its ability to modulate receptor activity, there is ongoing investigation into its use in medicinal chemistry for developing therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand this compound’s unique properties and potential applications, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
(1R,2R)-Cyclopentane-1,2-dicarboxylic acidDicarboxylic acidContains two carboxylic acid groups
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylateCyclohexane derivativeLarger ring structure; different steric effects
(1R,2R)-Diethyl cyclopentane-1,2-dicarboxylateDiester derivativeEthyl groups may alter solubility and reactivity

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Study 1: A pharmacological study demonstrated that this compound can significantly alter enzyme activity in vitro. Specific assays indicated a dose-dependent inhibition of certain metabolic enzymes.
  • Study 2: Another research project focused on its impact on cell signaling pathways. Results showed that this compound could modulate signaling cascades related to inflammation and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R,2R)-dimethyl cyclopentane-1,2-dicarboxylate with high enantiomeric purity?

  • Methodological Answer : Enzymatic hydrolysis of racemic diesters is a key approach. Lipases or esterases selectively hydrolyze one enantiomer of the diester, leveraging the cyclopentane ring's steric interactions with the enzyme's active site. For instance, studies show that the cyclopentane ring's intermediate size allows partial accommodation in both hydrophobic pockets (HS and HL) of hydrolases, yielding moderate enantiomeric excess (17% ee) after optimization . Chemical synthesis via esterification of (1R,2R)-cyclopentane-1,2-dicarboxylic acid with methanol under acid catalysis is also viable but requires chiral resolution steps.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1730 cm⁻¹, confirming ester group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 214.1205 for C₉H₁₄O₄) and detects impurities .
  • Chiral HPLC/NMR : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or chiral shift reagents (e.g., Eu(hfc)₃) resolve enantiomers and quantify ee .

Q. What are the key considerations when designing a kinetic resolution strategy for this compound?

  • Methodological Answer :

  • Enzyme Selection : Use lipases with complementary enantioselectivity (e.g., Candida antarctica Lipase B for R-configuration preference) .
  • Solvent Optimization : Polar aprotic solvents (e.g., tert-butanol) enhance enzyme stability and reduce substrate aggregation.
  • Monitoring : Track reaction progress via chiral HPLC to avoid over-hydrolysis and racemization.

Advanced Research Questions

Q. How does the cyclopentane ring's conformation influence stereoselectivity in enzymatic hydrolysis compared to cyclohexane or cyclobutane analogues?

  • Methodological Answer : Computational docking studies reveal that the cyclopentane ring (5-membered) fits marginally into the HS pocket of hydrolases, leading to lower stereoselectivity (17% ee) compared to cyclohexane (6-membered, fits HL pocket) or cyclobutane (4-membered, fits HS pocket). This intermediate size creates competing binding modes, necessitating molecular dynamics simulations to predict optimal enzyme-substrate orientations .

Q. What computational methods predict the physicochemical properties of this compound, and how reliable are they?

  • Methodological Answer :

  • Quantum Chemical Calculations (DFT) : Predict logP, dipole moments, and solubility. For example, CC-DPS platforms use QSPR models trained on 2,100+ descriptors, achieving >90% accuracy for boiling points and vapor pressure .
  • Molecular Dynamics (MD) : Simulate solvation effects and partition coefficients in lipid bilayers, validated against experimental HPLC retention times .

Q. How can lithiation strategies functionalize this compound, and what side reactions occur?

  • Methodological Answer :

  • Dilithiation : Treat with LDA (2 eq.) at -78°C in THF to generate a dilithiated species, which reacts with electrophiles (e.g., methyl iodide) to introduce substituents.
  • Side Reactions : Over-lithiation can lead to ring-opening or β-elimination. Mitigate by controlling reaction time (<2 hrs) and electrophile stoichiometry .

Data Contradiction Analysis

Q. Discrepancies in reported enantiomeric excess (ee) values for hydrolysis products—how can researchers resolve these?

  • Methodological Answer : Variability arises from enzyme sources (e.g., Pseudomonas cepacia vs. Burkholderia cepacia lipases) or reaction conditions (pH, temperature). To reconcile:

Systematic Screening : Test multiple hydrolases under standardized conditions (e.g., 25°C, pH 7.4).

Active-Site Modeling : Use X-ray crystallography or homology modeling to compare enzyme-substrate binding modes .

Cross-Validation : Compare ee values across chiral HPLC, NMR, and polarimetry to rule out analytical artifacts.

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